4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2,4-Dichlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrrole ring substituted with a 2,4-dichlorobenzoyl group, a hydroxyethyl group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzoyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to further reactions to introduce the hydroxyethyl and phenyl groups, followed by cyclization to form the final pyrrole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution of the chlorine atoms can produce various substituted benzoyl derivatives.
Scientific Research Applications
4-(2,4-Dichlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2,4-dichlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
- 4-(2,4-Dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(2,4-dichlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one features a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both hydroxy and phenyl groups on the pyrrole ring provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C19H15Cl2NO4 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15Cl2NO4/c20-12-6-7-13(14(21)10-12)17(24)15-16(11-4-2-1-3-5-11)22(8-9-23)19(26)18(15)25/h1-7,10,16,23-24H,8-9H2/b17-15- |
InChI Key |
VSIXWDDBGRVAQS-ICFOKQHNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C(=O)C(=O)N2CCO |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C(=O)C(=O)N2CCO |
Origin of Product |
United States |
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